molecular formula C14H16F2O2 B8750942 8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decane

8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decane

Cat. No. B8750942
M. Wt: 254.27 g/mol
InChI Key: SDOWJHIUOMEXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06599590B2

Procedure details

To 50 ml of toluene was added 31 g (0.12 mol) of 4-(3,5-difluorophenyl)cyclohexanone monoethylene ketal obtained above and 76 g (1.7 mol) of formic acid, and the mixture was refluxed for 4 hours. The reaction solution was successively with water, a saturated aqueous sodium carbonate and water, dried over magnesium sulfate, and then the solvent was distilled off to afford 26 g of 4-(3,5-difluorophenyl)cyclohexanone.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.C1O[C:11]2([CH2:16][CH2:15][CH:14]([C:17]3[CH:22]=[C:21]([F:23])[CH:20]=[C:19]([F:24])[CH:18]=3)[CH2:13][CH2:12]2)[O:10]C1.C(O)=O>O>[F:23][C:21]1[CH:22]=[C:17]([CH:14]2[CH2:13][CH2:12][C:11](=[O:10])[CH2:16][CH2:15]2)[CH:18]=[C:19]([F:24])[CH:20]=1

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
31 g
Type
reactant
Smiles
C1COC2(CCC(CC2)C2=CC(=CC(=C2)F)F)O1
Step Two
Name
Quantity
76 g
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hours
Duration
4 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium carbonate and water, dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: CALCULATEDPERCENTYIELD 103.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.